Sennoside B

Vue d'ensemble

Description

Les sennosides sont un groupe de glycosides d'anthraquinone dérivés de la plante de séné, en particulier d'espèces telles que Cassia angustifolia et Cassia acutifolia. Ces composés sont principalement utilisés comme laxatifs stimulants pour traiter la constipation et pour vider le gros intestin avant une intervention chirurgicale . Les sennosides sont connus pour leur capacité à induire des selles en stimulant les muscles du côlon.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation des sennosides implique l'oxydation du rheinanthrone-8-glucoside avec de l'oxygène ou une source d'oxygène. Le charbon actif est utilisé comme catalyseur dans ce processus. Les sennosides A et B résultants peuvent être convertis en leurs sels de calcium en utilisant une précipitation au méthanol à partir d'une solution aqueuse contenant des ions calcium .

Méthodes de production industrielle : Dans les milieux industriels, les sennosides sont extraits de la plante de séné. Le processus d'extraction implique généralement l'utilisation de solvants tels que le chloroforme et l'éthanol. Les sennosides extraits sont ensuite purifiés à l'aide de techniques telles que la chromatographie sur couche mince et la chromatographie liquide haute performance .

Analyse Des Réactions Chimiques

Types de réactions : Les sennosides subissent diverses réactions chimiques, notamment :

Oxydation : L'oxydation du rheinanthrone-8-glucoside pour former les sennosides A et B.

Hydrolyse : Les sennosides peuvent être hydrolysés pour libérer des aglycones et des fractions de sucre.

Réactifs et conditions courants :

Agents oxydants : L'oxygène ou d'autres sources d'oxygène sont utilisés dans le processus d'oxydation.

Produits majeurs :

Sennosides A et B : Ce sont les principaux produits formés à partir de l'oxydation du rheinanthrone-8-glucoside.

4. Applications de la recherche scientifique

Les sennosides ont une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

Les sennosides exercent leurs effets en étant métabolisés par les bactéries intestinales en rheinanthrone, le métabolite actif. Le rheinanthrone augmente l'expression de la cyclooxygénase 2 dans les cellules macrophages, ce qui conduit à une augmentation de la prostaglandine E2. Cela entraîne une augmentation de la sécrétion de fluide et une contraction du gros intestin, favorisant ainsi les selles .

Applications De Recherche Scientifique

Sennosides have a wide range of applications in scientific research:

Chemistry: They are used as model compounds in the study of anthraquinone glycosides and their chemical properties.

Biology: Sennosides are used to study the effects of stimulant laxatives on the gastrointestinal system.

Industry: Sennosides are used in the production of over-the-counter laxative products.

Mécanisme D'action

Sennosides exert their effects by being metabolized by gut bacteria into the active metabolite rheinanthrone. Rheinanthrone increases the expression of cyclooxygenase 2 in macrophage cells, leading to an increase in prostaglandin E2. This results in increased fluid secretion and contraction of the large intestine, promoting bowel movements .

Comparaison Avec Des Composés Similaires

Les sennosides sont comparés à d'autres laxatifs stimulants tels que la bisacodyl et l'huile de ricin :

Bisacodyl : Un laxatif stimulant synthétique qui agit en stimulant directement les terminaisons nerveuses du côlon.

Huile de ricin : Un laxatif naturel qui agit en augmentant le mouvement des intestins.

Unicité des sennosides :

Origine naturelle : Les sennosides sont dérivés de sources végétales naturelles, ce qui en fait un choix préféré pour ceux qui recherchent des remèdes naturels.

Action plus douce : Les sennosides sont considérés comme ayant une action plus douce que la bisacodyl et l'huile de ricin.

Composés similaires :

- Bisacodyl

- Huile de ricin

- Dérivés d'anthraquinone

Les sennosides se démarquent par leur origine naturelle et leur action relativement douce, ce qui en fait un choix populaire pour le traitement de la constipation.

Activité Biologique

Sennoside B is a natural compound derived from the Senna plant, primarily known for its use as a laxative. However, recent studies have revealed its diverse biological activities that extend beyond gastrointestinal effects. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound exhibits various mechanisms that contribute to its biological effects:

- Inhibition of TNF-α : this compound has been identified as a potent inhibitor of tumor necrosis factor alpha (TNF-α), a key mediator in inflammation and autoimmune diseases. In vitro studies demonstrated an IC50 value of 0.32 µM against TNF-α-induced toxicity in HeLa cells, indicating significant anti-inflammatory potential .

- Regulation of Gut Microbiota : Research indicates that this compound may influence gut microbiota composition, promoting beneficial bacteria while inhibiting pathogenic strains. This modulation can enhance gastrointestinal health and overall metabolic functions .

- Induction of GLP-1 Secretion : this compound has been shown to stimulate glucagon-like peptide-1 (GLP-1) secretion through the activation of the ERK1/2 signaling pathway. This effect is particularly relevant for managing diabetes and obesity, as GLP-1 plays a crucial role in glucose metabolism and insulin sensitivity .

Therapeutic Applications

The therapeutic implications of this compound are vast, with several studies highlighting its potential in various health conditions:

- Anti-inflammatory Effects : By inhibiting TNF-α signaling pathways, this compound may serve as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

- Metabolic Disorders : Its ability to enhance GLP-1 secretion positions this compound as a candidate for treating type 2 diabetes and obesity. Studies involving high-fat diet-induced diabetic mice showed improved insulin sensitivity and reduced inflammation .

- Gastrointestinal Health : As a laxative, this compound is traditionally used to treat constipation. Recent findings suggest it may also improve bowel preparation for diagnostic procedures like capsule endoscopy, demonstrating comparable efficacy to polyethylene glycol (PEG) solutions .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Model/Methodology | Findings |

|---|---|---|

| TNF-α Inhibition | In vitro (HeLa cells) | IC50 = 0.32 µM; potent anti-inflammatory effects |

| GLP-1 Secretion | In vivo (diabetic mice) | Enhanced GLP-1 levels; improved insulin sensitivity |

| Gut Microbiota Regulation | In vivo (obese mice) | Modulated gut flora; increased beneficial bacteria |

| Gastrointestinal Preparation | Clinical study (SBCE) | Comparable efficacy to PEG; improved bowel cleaning |

Case Study Example

A retrospective study evaluated the effectiveness of Sennoside A+B in bowel preparation for capsule endoscopy compared to PEG. The results showed no significant differences in bowel cleaning scores between the two groups, indicating that Sennoside A+B could be a viable alternative to traditional methods . This finding is crucial for patients who may experience adverse effects from PEG.

Propriétés

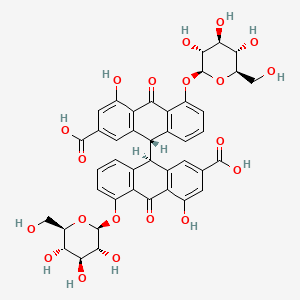

IUPAC Name |

9-[2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25?,26?,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQVTOJGNYVQEO-JLDSCGAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H38O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

862.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66575-30-2 | |

| Record name | Sennoside G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066575302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.